Solanone
Overview
Description
Solanone is an unsaturated ketone, an organic chemical compound primarily used as a fragrance. It was discovered in 1967 by American tobacconists Johnson and Nicholson. This compound is naturally present in tobacco leaves and blackcurrant buds. Due to the high cost of extracting it from natural sources, this compound is predominantly manufactured synthetically .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of solanone involves several steps:
First Reaction: Isopentanal reacts with methyl vinyl ketone in the presence of a catalyst and a co-catalyst to produce (S)-2-isopropyl-5-carbonylhexanal or ®-2-isopropyl-5-carbonylhexanal.
Second Reaction: The product from the first reaction reacts with (iodomethyl)triphenylphosphonium iodide to yield (S,Z)-7-iodo-5-isopropyl-6-ene-2-one or (R,Z)-7-iodo-5-isopropyl-6-ene-2-one.
Third Reaction: The intermediate from the second reaction undergoes a reaction with pinacol isopropenylborate in the presence of a catalyst to form (Z)-solanone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the consistency and purity required for commercial use. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: Solanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Solanone has diverse applications in scientific research:
Chemistry: this compound is used as a model compound in studying ketone reactions and mechanisms.
Medicine: Research explores its potential therapeutic properties, including its role in fragrance therapy.
Mechanism of Action
The mechanism of action of solanone involves its interaction with olfactory receptors, leading to the perception of fragrance. In insects, this compound acts as a sex pheromone, attracting males to females. The molecular targets include specific olfactory receptors that bind to this compound, triggering a cascade of neural responses that result in behavioral changes .
Comparison with Similar Compounds
Solanesol: A non-cyclic terpene alcohol found in solanaceous plants, used in the synthesis of ubiquinone-based drugs.
Solanidane: A glycoalkaloid found in potatoes and tomatoes, known for its toxic properties.
Uniqueness of Solanone: this compound is unique due to its dual role as a fragrance compound and a pheromone component. Unlike solanesol and solanidane, which have more specialized applications in pharmaceuticals and plant defense, this compound’s versatility in both industrial and biological contexts sets it apart.
Properties
IUPAC Name |
(5S,6E)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6+/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDRXUSSKFWCFA-CFNZNRNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)C)C=CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CCC(=O)C)/C=C/C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025643 | |
Record name | Solanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1937-54-8 | |
Record name | Solanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1937-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/233MY0C8V7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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